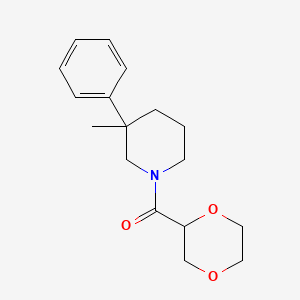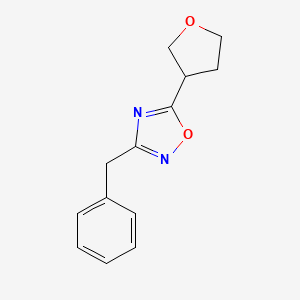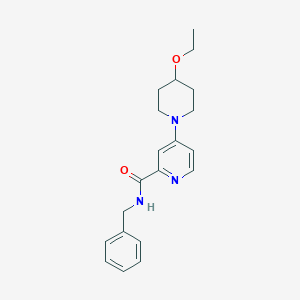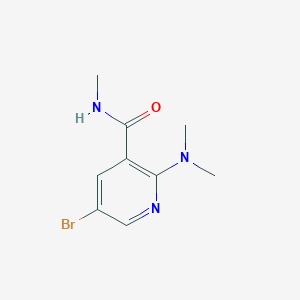
1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its stimulant effects. MDPV is a potent psychostimulant that has been linked to numerous cases of drug abuse and addiction. However, MDPV has also shown promising results in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone acts as a reuptake inhibitor of dopamine and norepinephrine, which leads to an increase in their levels in the brain. This increase in neurotransmitter levels leads to the stimulant effects of this compound, such as increased alertness, euphoria, and energy.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its stimulant effects, this compound has been shown to increase heart rate, blood pressure, and body temperature. This compound has also been linked to seizures, psychosis, and other adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone has several advantages for use in lab experiments. It is a potent stimulant that can be used to study the effects of psychostimulants on the brain. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, this compound also has several limitations. It is a highly addictive substance that can be dangerous if not handled properly. Additionally, the adverse effects of this compound can make it difficult to conduct experiments safely.
Orientations Futures
There are several future directions for research on 1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone. One potential area of research is the development of new drugs that target the same neurotransmitter systems as this compound but with fewer adverse effects. Another area of research is the study of the long-term effects of this compound use on the brain and behavior. Finally, research on the use of this compound as a potential treatment for psychiatric disorders such as depression and ADHD is also an area of interest.
Méthodes De Synthèse
1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone is a synthetic compound that can be synthesized using various methods. One of the most common methods is the reduction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) using sodium borohydride in the presence of a catalyst such as palladium on carbon. The resulting product is this compound, which can be purified using various methods such as recrystallization or chromatography.
Applications De Recherche Scientifique
1,4-Dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone has been extensively studied in scientific research due to its potent stimulant effects. In particular, this compound has been used in neuroscience research to study the effects of psychostimulants on the brain. This compound has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a crucial role in reward and motivation.
Propriétés
IUPAC Name |
1,4-dioxan-2-yl-(3-methyl-3-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(14-6-3-2-4-7-14)8-5-9-18(13-17)16(19)15-12-20-10-11-21-15/h2-4,6-7,15H,5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLCLRSDCVTNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2COCCO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetonitrile](/img/structure/B7596254.png)
![1-(1-Cyclopropylethyl)-3-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B7596256.png)
![1-[1-(2-Fluorophenyl)-2-oxopyrrolidin-3-yl]-1-methyl-3-prop-2-ynylurea](/img/structure/B7596266.png)
![2-[(5-Bromo-2-chlorophenyl)methyl-methylamino]acetonitrile](/img/structure/B7596283.png)
![2-(3-Hydroxyphenyl)-1-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]ethanone](/img/structure/B7596298.png)

![4-methylsulfinyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide](/img/structure/B7596310.png)


![N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7596320.png)
![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(3-methylcyclohexyl)oxyethanone](/img/structure/B7596328.png)
